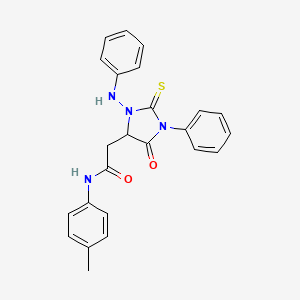
2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound 2-(5-oxo-1-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-yl)-N-(p-tolyl)acetamide is a member of the thioxoimidazolidinone class, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O2S, with a molecular weight of approximately 366.46 g/mol. The structure features an imidazolidinone core that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thioxoimidazolidinones exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values reported as low as 25 mg/mL for certain derivatives .
In a comparative study involving synthesized thioxoimidazolidinone derivatives, the compound demonstrated notable antibacterial activity, suggesting that modifications to the imidazolidinone structure can enhance efficacy against resistant strains .
Anticancer Activity
The anticancer potential of thioxoimidazolidinones has been explored through various in vitro studies. For instance, compounds related to this class have been tested against glioblastoma and breast cancer cell lines, showing cytotoxic effects at nanomolar concentrations . Morphological changes consistent with apoptosis were observed, indicating that these compounds may induce programmed cell death in cancer cells.
A specific study highlighted that a thioxoimidazolidinone derivative exhibited an IC50 value in the low nanomolar range against breast adenocarcinoma cells, outperforming conventional chemotherapeutics like etoposide.
The mechanisms underlying the biological activities of thioxoimidazolidinones are multifaceted:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : The interaction with various molecular targets such as receptors or signaling pathways has been proposed but requires further elucidation through detailed molecular docking studies.
Study 1: Antibacterial Efficacy
A recent investigation synthesized a series of thioxoimidazolidinone derivatives and evaluated their antibacterial properties against clinical isolates. The study found that modifications at the phenyl ring significantly impacted the antibacterial potency, with some derivatives achieving MIC values comparable to standard antibiotics .
Study 2: Anticancer Properties
In vitro assays conducted on glioblastoma cell lines demonstrated that specific thioxoimidazolidinone derivatives induced significant cytotoxicity and apoptosis. The study utilized flow cytometry to quantify apoptotic cells and assessed morphological changes using microscopy techniques .
属性
IUPAC Name |
2-(3-anilino-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-17-12-14-18(15-13-17)25-22(29)16-21-23(30)27(20-10-6-3-7-11-20)24(31)28(21)26-19-8-4-2-5-9-19/h2-15,21,26H,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDGBCXLXJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














